molecular formula C24H16N2O3 B14683763 3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate CAS No. 32410-02-9

3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate

Cat. No.: B14683763
CAS No.: 32410-02-9
M. Wt: 380.4 g/mol
InChI Key: NLXGUYUPJOFWEE-UHFFFAOYSA-N
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Description

3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features an isoquinoline moiety fused with an indole structure, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate typically involves multi-step organic reactions. One common method involves the oxidative dehydrogenation and ring opening of hydroxy lactam or methoxy lactam to furnish isoquinolin-1-yl benzoic acids. This process is often carried out in the presence of molecular iodine under sealed tube conditions at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for oxidative dehydrogenation, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative dehydrogenation can lead to the formation of isoquinolin-1-yl benzoic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate has several scientific research applications:

Properties

CAS No.

32410-02-9

Molecular Formula

C24H16N2O3

Molecular Weight

380.4 g/mol

IUPAC Name

(3-isoquinolin-1-yl-2-oxo-1H-indol-3-yl) benzoate

InChI

InChI=1S/C24H16N2O3/c27-22(17-9-2-1-3-10-17)29-24(19-12-6-7-13-20(19)26-23(24)28)21-18-11-5-4-8-16(18)14-15-25-21/h1-15H,(H,26,28)

InChI Key

NLXGUYUPJOFWEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2(C3=CC=CC=C3NC2=O)C4=NC=CC5=CC=CC=C54

Origin of Product

United States

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